molecular formula C31H32N4 B10846040 9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline

9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline

Cat. No.: B10846040
M. Wt: 460.6 g/mol
InChI Key: JJAATQLWMKLMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are pyridoindoles, which can be found in various exogenous and endogenous sources. These compounds have been studied for their neurostimulative, neuroprotective, neuroregenerative, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline typically involves the reaction of tryptophan or tryptophan-like indolamines. The process includes several steps, such as cyclization and functional group modifications, to achieve the desired beta-carboline structure .

Industrial Production Methods

Industrial production methods for beta-carbolines often involve large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline is unique due to its specific structural modifications, which enhance its neuroprotective and anti-inflammatory properties compared to other beta-carbolines. Its ability to inhibit monoamine oxidase and stimulate neurotrophic factors makes it a promising candidate for the treatment of neurodegenerative diseases .

Properties

Molecular Formula

C31H32N4

Molecular Weight

460.6 g/mol

IUPAC Name

9-(9-pyrido[3,4-b]indol-9-ylnonyl)pyrido[3,4-b]indole

InChI

InChI=1S/C31H32N4/c1(2-4-10-20-34-28-14-8-6-12-24(28)26-16-18-32-22-30(26)34)3-5-11-21-35-29-15-9-7-13-25(29)27-17-19-33-23-31(27)35/h6-9,12-19,22-23H,1-5,10-11,20-21H2

InChI Key

JJAATQLWMKLMJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCCCCCCCCN4C5=CC=CC=C5C6=C4C=NC=C6)C=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.